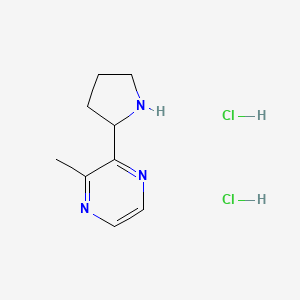

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride

説明

Chemical Identity and Structural Characterization of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine Dihydrochloride

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as 2-methyl-3-pyrrolidin-2-ylpyrazine dihydrochloride, with the Chemical Abstracts Service registry number 1361116-87-1. This designation reflects the presence of a pyrazine ring system as the core structure, substituted with a methyl group at position 2 and a pyrrolidin-2-yl moiety at position 3, existing as a dihydrochloride salt form.

The molecular formula is established as C₉H₁₃N₃·2(Hydrochloric acid), indicating the presence of nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms in the base structure, combined with two equivalents of hydrochloric acid to form the dihydrochloride salt. The molecular weight is precisely determined to be 236.14 grams per mole, accounting for both the organic component and the two hydrochloric acid molecules. The canonical Simplified Molecular Input Line Entry System representation is documented as CC1=NC=CN=C1C2CCCN2.Cl.Cl, which provides a linear notation describing the connectivity of atoms within the molecule.

The International Chemical Identifier string for this compound is InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H. This standardized representation allows for unambiguous identification of the compound across different chemical databases and literature sources. The corresponding International Chemical Identifier Key is FHZVYYOVUAMDHD-UHFFFAOYSA-N, serving as a fixed-length condensed version of the full International Chemical Identifier.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1361116-87-1 |

| Molecular Formula | C₉H₁₃N₃·2(Hydrochloric acid) |

| Molecular Weight | 236.14 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-methyl-3-pyrrolidin-2-ylpyrazine dihydrochloride |

| Canonical Simplified Molecular Input Line Entry System | CC1=NC=CN=C1C2CCCN2.Cl.Cl |

| International Chemical Identifier Key | FHZVYYOVUAMDHD-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformation

Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within this compound. X-ray crystallography serves as the primary experimental method for determining atomic positions, bond lengths, and angular relationships within the crystal lattice. The technique involves directing a beam of monochromatic X-rays through a well-ordered crystal, resulting in diffraction patterns that reveal the electron density distribution and atomic coordinates.

The crystal structure of heterocyclic compounds containing pyrazine rings typically exhibits specific geometric constraints that influence the overall molecular conformation. Pyrazine rings demonstrate planar geometry with characteristic carbon-nitrogen bond lengths and angles that deviate slightly from perfect hexagonal symmetry due to the electronegative nitrogen atoms. The dihedral angles between aromatic rings in similar compounds have been observed to range from 1.52 degrees to 5.57 degrees, indicating relatively coplanar arrangements that facilitate π-π stacking interactions.

The pyrrolidine substituent introduces conformational flexibility to the overall molecular structure, as five-membered saturated rings can adopt envelope or twist conformations. The attachment point at the 2-position of the pyrrolidine ring creates a chiral center, potentially leading to stereoisomeric forms that may exhibit different crystal packing arrangements. The presence of two hydrochloric acid molecules in the crystal lattice significantly influences the three-dimensional structure through hydrogen bonding networks and electrostatic interactions.

Crystal packing analysis reveals the importance of intermolecular forces in stabilizing the solid-state structure. Hydrogen bonding patterns between the protonated nitrogen atoms and chloride anions create three-dimensional networks that contribute to crystal stability. π-π stacking interactions between pyrazine rings in adjacent molecules, with typical centroid-to-centroid distances ranging from 3.599 to 4.769 Angstroms, further consolidate the crystal structure. These non-covalent interactions play crucial roles in determining the physical properties of the crystalline material, including melting point, solubility, and mechanical characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of magnetic nuclei behavior in strong magnetic fields. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that serve as fingerprints for specific molecular environments within the compound.

The pyrazine ring protons typically appear in the aromatic region between 8.0 and 9.0 parts per million, displaying distinct chemical shifts due to the deshielding effect of the nitrogen atoms. The electron-withdrawing nature of nitrogen atoms in the heteroaromatic ring system causes downfield shifts compared to benzene derivatives. The two magnetically equivalent pyrazine protons exhibit characteristic coupling patterns that reflect the symmetric substitution pattern around the ring.

The methyl group attached to the pyrazine ring generates a singlet resonance typically observed between 2.5 and 3.0 parts per million. This signal integrates for three protons and shows no coupling to adjacent protons due to the absence of neighboring hydrogen atoms. The chemical shift position reflects the aromatic character of the pyrazine ring and the electron-donating properties of the methyl substituent.

The pyrrolidine moiety contributes multiple signals in the aliphatic region of the spectrum, typically between 1.0 and 4.0 parts per million. The methylene protons of the pyrrolidine ring exhibit complex multipicity patterns due to their diastereotopic nature and coupling to adjacent carbon-bound protons. The proton attached to the carbon bearing the nitrogen atom appears as a characteristic multiplet in the 3.0 to 4.0 parts per million region, reflecting the deshielding effect of the nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The pyrazine carbon atoms typically resonate between 140 and 160 parts per million, with specific chemical shifts dependent on their proximity to nitrogen atoms and substituents. The carbon atoms bearing nitrogen show characteristic downfield shifts compared to unsubstituted aromatic carbons.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges

| Structural Unit | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |

|---|---|---|

| Pyrazine Ring Protons | 8.0 - 9.0 | 140 - 160 |

| Methyl Group | 2.5 - 3.0 | 20 - 25 |

| Pyrrolidine Ring | 1.0 - 4.0 | 25 - 65 |

| Pyrrolidine Carbon-Hydrogen | 3.0 - 4.0 | 55 - 65 |

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints for this compound through analysis of molecular vibrations and functional group identification. The technique relies on the absorption of infrared radiation at specific frequencies corresponding to vibrational modes of chemical bonds within the molecule.

The aromatic carbon-hydrogen stretching vibrations of the pyrazine ring typically appear between 3100 and 3000 wavenumbers, characteristic of aromatic systems. These absorptions are generally sharp and well-defined, reflecting the rigid nature of the aromatic ring structure. The carbon-carbon stretching modes within the pyrazine ring manifest as absorptions in the 1600 to 1585 wavenumber region, providing diagnostic information about the aromatic character.

Aliphatic carbon-hydrogen stretching vibrations from the methyl group and pyrrolidine ring contribute to the 3000 to 2850 wavenumber region. The pyrrolidine ring generates characteristic carbon-hydrogen bending and stretching modes that appear throughout the fingerprint region below 1500 wavenumbers. The carbon-nitrogen stretching vibrations, particularly those involving the pyrrolidine nitrogen, typically manifest between 1250 and 1020 wavenumbers.

The presence of hydrochloric acid in the dihydrochloride salt form introduces additional spectroscopic features related to protonated nitrogen atoms and chloride anion interactions. Nitrogen-hydrogen stretching vibrations from protonated nitrogens typically appear as broad absorptions between 3400 and 3200 wavenumbers. These features often exhibit significant broadening due to hydrogen bonding interactions with chloride anions.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak for the base compound (excluding hydrochloric acid molecules) appears at mass-to-charge ratio 163, corresponding to the molecular formula C₉H₁₃N₃. Characteristic fragmentation patterns include loss of the pyrrolidine moiety and methyl group, generating diagnostic fragment ions that confirm the proposed structure.

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements. The technique can distinguish between compounds with identical nominal masses but different elemental compositions, providing unambiguous molecular formula confirmation. Typical mass accuracy requirements of less than 5 parts per million ensure reliable structural assignments for complex heterocyclic compounds.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic Carbon-Hydrogen Stretch | 3100 - 3000 | Strong | Pyrazine Ring |

| Aliphatic Carbon-Hydrogen Stretch | 3000 - 2850 | Medium | Methyl and Pyrrolidine |

| Aromatic Carbon-Carbon Stretch | 1600 - 1585 | Medium | Pyrazine Ring |

| Carbon-Nitrogen Stretch | 1250 - 1020 | Strong | Pyrrolidine |

| Nitrogen-Hydrogen Stretch | 3400 - 3200 | Broad | Protonated Nitrogen |

Computational Chemistry Studies

Density Functional Theory-Optimized Geometry

Density Functional Theory calculations provide theoretical insights into the optimized molecular geometry of this compound through quantum mechanical treatment of electronic structure. These computational methods solve the Schrödinger equation approximately by expressing the electron density as a functional of spatial coordinates, enabling prediction of equilibrium geometries and electronic properties.

The optimization process involves iterative adjustment of atomic coordinates to minimize the total electronic energy of the system. Convergence criteria typically require energy differences between successive iterations to fall below specific thresholds, ensuring that the calculated geometry represents a true minimum on the potential energy surface. The choice of basis set and exchange-correlation functional significantly influences the accuracy of calculated bond lengths, angles, and conformational preferences.

Geometry optimization reveals the preferred conformation of the pyrrolidine ring relative to the pyrazine system. The five-membered pyrrolidine ring can adopt envelope or twist conformations, with energy differences between these forms typically ranging from 1 to 5 kilocalories per mole. The orientation of the pyrrolidine substituent relative to the pyrazine plane influences both the molecular dipole moment and the accessibility of nitrogen atoms for intermolecular interactions.

The pyrazine ring maintains planarity in the optimized geometry, consistent with its aromatic character and sp² hybridization of carbon and nitrogen atoms. Bond lengths within the pyrazine ring show alternation between carbon-carbon and carbon-nitrogen bonds, reflecting the electron distribution and resonance effects within the heteroaromatic system. The methyl group adopts a staggered conformation relative to the pyrazine ring, minimizing steric interactions with ring substituents.

特性

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-7-9(12-6-5-10-7)8-3-2-4-11-8;;/h5-6,8,11H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZVYYOVUAMDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets.

Mode of Action

It’s known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological activities.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

生物活性

Overview

2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine ring substituted with a methyl group and a pyrrolidine moiety. Its dihydrochloride form enhances its solubility in biological systems, which is crucial for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It can bind to receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, in vitro assays showed significant inhibition of cell growth in A549 (lung cancer) and HCT116 (colon cancer) cells.

| Cell Line | IC50 (µM) | Apoptotic Effect (%) |

|---|---|---|

| A549 | 10 | 42 |

| HCT116 | 15 | 38 |

These results suggest that the compound could be effective in targeting specific cancer types, potentially leading to the development of new therapeutic agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

- Study on Lung Cancer Cells : A study assessing the effects of this compound on A549 cells revealed that treatment led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound could serve as a potential therapeutic agent for lung cancer treatment.

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential applications in treating neurodegenerative conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable absorption and distribution profiles. Its solubility profile allows for effective delivery in vivo, which is essential for therapeutic efficacy.

科学的研究の応用

Oncology

Recent studies have investigated the effects of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride on various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study: Lung Cancer Cells

A study focusing on A549 lung cancer cells demonstrated that treatment with this compound led to increased levels of apoptotic markers, such as cleaved caspase-3 and PARP. The results suggested that the compound could be a promising candidate for lung cancer therapy, potentially enhancing apoptosis in malignant cells .

| Marker | Control Group | Treated Group |

|---|---|---|

| Cleaved Caspase-3 | Low | High |

| PARP (Poly (ADP-ribose) polymerase) | Low | High |

Neuroprotection

The compound has also been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease Model

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings indicate its potential utility in treating neurodegenerative conditions, suggesting mechanisms that may involve modulation of neuroinflammation and oxidative stress .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cognitive Function Score | Low | High |

| Amyloid Plaque Density | High | Low |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable absorption and distribution profiles, making it suitable for in vivo applications. Its solubility profile is conducive to effective delivery, which is crucial for achieving therapeutic efficacy .

類似化合物との比較

Structural Analogues with Heterocyclic Substituents

Key Observations :

Alkyl- and Methoxy-Substituted Pyrazines (Flavoring Agents)

Key Observations :

Physicochemical Comparison :

| Property | Target Compound | 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl | 2-Methoxy-3-(1-methylpropyl)pyrazine |

|---|---|---|---|

| Molecular Weight | ~249.14 g/mol* | 224.09 g/mol | 180.25 g/mol |

| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride salt) | Low (non-ionic) |

| LogP (Predicted) | ~1.2 (ionized form) | ~2.5 | ~3.0 |

*Estimated based on and analogous compounds.

準備方法

Formation of the Pyrazine Core and Pyrrolidine Substitution

- The pyrazine ring is typically functionalized at the 2- and 3-positions through nucleophilic aromatic substitution (S_NAr) or other electrophilic substitution reactions.

- The pyrrolidin-2-yl substituent is introduced via reaction with pyrrolidine derivatives or through cyclization steps involving proline or prolinol intermediates.

Synthetic Route Example

A reported synthetic approach (related to similar pyrazine derivatives) involves:

- Starting from a Boc-protected biphenyl intermediate, a nucleophilic substitution with l-prolinol leads to a pyrazine ortho prolinol intermediate.

- This intermediate undergoes deprotection under acidic conditions (e.g., 4 M methanolic HCl) to yield the hydrochloride salt of the target compound.

- The final dihydrochloride salt is obtained by treatment with hydrochloric acid, ensuring the compound is isolated as a stable crystalline salt.

Reaction Conditions and Purification

- Controlled temperatures are maintained during substitution and deprotection steps to optimize yield and minimize side reactions.

- Solvents such as methanol, ether, and other polar aprotic solvents are used in different stages for reaction medium and purification.

- The crude product is washed with ether and dried to remove impurities and residual solvents.

- Final purification typically involves recrystallization from suitable solvents to obtain the dihydrochloride salt in high purity.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Boc-protected biphenyl + l-prolinol | Room temperature, S_NAr | ~60 | Formation of pyrazine ortho prolinol |

| Deprotection | Intermediate + 4 M methanolic HCl | Methanol, acidic conditions | ~45 | Yields hydrochloride salt |

| Salt formation and purification | Hydrochloric acid treatment + recrystallization | Controlled temperature | Variable | Final dihydrochloride salt isolation |

Research Findings and Optimization

- Attempts to improve yields through alternative synthetic routes have been explored, including different intermediates and protection strategies, but some routes failed to produce the final compound efficiently.

- The use of Boc-protection and subsequent deprotection is a reliable method to control reactivity and improve overall yield.

- The dihydrochloride salt form enhances compound stability and solubility, which is crucial for biological testing and application.

Q & A

Basic: What are the recommended methods for synthesizing 2-Methyl-3-(pyrrolidin-2-yl)pyrazine dihydrochloride with high purity?

Answer:

Synthesis typically involves multi-step reactions, including cyclocondensation of pyrrolidine derivatives with pyrazine precursors under controlled pH and temperature. Key steps include:

- Intermediate purification : Use recrystallization in ethanol/water mixtures to isolate intermediates (e.g., dihydropyrazine derivatives) .

- Final salt formation : React the free base with hydrochloric acid in anhydrous conditions, followed by lyophilization to obtain the dihydrochloride salt .

- Purity validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the dihydrochloride salt formation via hydrogen-bonding networks (e.g., N–H···Cl interactions) .

- NMR spectroscopy : Use - and -NMR in DO to assign proton environments (e.g., pyrrolidine methyl groups at δ ~2.5 ppm) and verify absence of solvates .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine atoms .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing diastereomeric forms of this compound?

Answer:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers .

- Variable-temperature NMR : Perform experiments at 243–298 K to distinguish dynamic interconversion of diastereomers from static mixtures .

- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify dominant conformers .

Advanced: What strategies are recommended for scaling up synthesis while maintaining reaction efficiency?

Answer:

- Process intensification : Optimize reaction parameters (e.g., microwave-assisted synthesis) to reduce cycle times and improve yield .

- Membrane separation : Implement nanofiltration to recover catalysts and remove byproducts during large-scale purification .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of reaction progress .

Advanced: How should researchers design experiments to investigate biological activity while minimizing cytotoxicity?

Answer:

- Dose-response assays : Start with low concentrations (1–10 µM) in cell cultures (e.g., HEK293 or HepG2) to establish IC values .

- Cytotoxicity screening : Parallel testing with MTT/WST-1 assays to differentiate target-specific effects from general toxicity .

- Theoretical framework : Link activity to molecular docking studies (e.g., AutoDock Vina) targeting receptors like GABA or kinase enzymes .

Basic: What analytical methods are critical for quantifying impurities in this compound?

Answer:

- HPLC-DAD/MS : Use C18 columns (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradients to detect and quantify impurities ≥0.1% .

- Ion chromatography : Measure chloride counterion stoichiometry (theoretical 2:1 ratio) to confirm dihydrochloride formation .

- Karl Fischer titration : Ensure residual water content <1% to prevent hydrolysis during storage .

Advanced: How can computational chemistry aid in predicting the compound’s stability under varying pH conditions?

Answer:

- pKa prediction : Use software like MarvinSketch (ChemAxon) to estimate protonation states of pyrrolidine and pyrazine moieties at physiological pH .

- Degradation modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to forecast hydrolysis pathways in acidic/basic media .

- MD simulations : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to identify vulnerable bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。